molecular formula C16H16O4 B13151374 5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester

5-(Hydroxymethyl)-2-(phenylmethoxy)-benzoic acid methyl ester

Katalognummer: B13151374
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: YFBBQCBQIIFNPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a benzene ring substituted with a benzyloxy group and a hydroxymethyl group, along with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate typically involves the esterification of 2-(benzyloxy)-5-(hydroxymethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-carboxybenzoic acid.

    Reduction: 2-(Benzyloxy)-5-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoate: Lacks the benzyloxy and hydroxymethyl groups, making it less versatile in chemical reactions.

    2-(Benzyloxy)benzoic acid: Similar structure but lacks the ester group, affecting its reactivity and applications.

    5-(Hydroxymethyl)benzoic acid: Lacks the benzyloxy group, limiting its potential interactions and applications.

Uniqueness

Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which provide a combination of reactivity and potential biological activity not found in simpler benzoate esters. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

methyl 5-(hydroxymethyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3

InChI-Schlüssel

YFBBQCBQIIFNPM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)CO)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.